molecular formula C17H19N B14169583 9-(3-methylbutyl)-9H-carbazole CAS No. 1484-06-6

9-(3-methylbutyl)-9H-carbazole

Cat. No.: B14169583
CAS No.: 1484-06-6
M. Wt: 237.34 g/mol
InChI Key: XBPQNRNFOIPCID-UHFFFAOYSA-N
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Description

9-(3-Methylbutyl)-9H-carbazole is a carbazole derivative featuring a branched alkyl substituent (3-methylbutyl group) at the 9-position. Carbazole derivatives are widely studied for their optoelectronic properties, including fluorescence, charge transport, and applications in organic light-emitting diodes (OLEDs) and sensors. The 3-methylbutyl group introduces steric bulk and lipophilicity, which can influence solubility, molecular packing, and electronic interactions.

Properties

CAS No.

1484-06-6

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

9-(3-methylbutyl)carbazole

InChI

InChI=1S/C17H19N/c1-13(2)11-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3

InChI Key

XBPQNRNFOIPCID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methylbutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-methylbutyl halides under basic conditions. One common method is the reaction of carbazole with 3-methylbutyl bromide in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, yielding 9-(3-methylbutyl)-9H-carbazole.

Industrial Production Methods

Industrial production of 9-(3-methylbutyl)-9H-carbazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

9-(3-Methylbutyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-(3-methylbutyl)-9H-carbazole derivatives with reduced functional groups.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring of the carbazole core, producing substituted carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carbazole-9-carboxylic acid derivatives.

    Reduction: Reduced carbazole derivatives with modified alkyl groups.

    Substitution: Nitrated or halogenated carbazole derivatives.

Scientific Research Applications

9-(3-Methylbutyl)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of novel materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 9-(3-methylbutyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Weight (g/mol) Crystal System Melting Point/Stability Solubility Reference
9-(3-Methylbutyl)-9H-carbazole ~229.3 (calculated) Not reported Likely low melting point due to branched alkyl High in nonpolar solvents (e.g., THF, toluene)
9-(4-Methoxyphenyl)-9H-carbazole 273.32 Orthorhombic (Pbca) Stable up to 300 K; Tm = 185–190°C Moderate in DCM/CHCl₃
9-(2-Thienyl)-9H-carbazole 239.33 Monoclinic Reduced conjugation due to steric hindrance Soluble in THF
9-(4-Bromophenyl)-9H-carbazole 326.20 Not reported High thermal stability (Td₅% > 300°C) Low in polar solvents

Key Insight : Branched alkyl groups enhance solubility in organic solvents compared to aryl derivatives . Aryl-substituted carbazoles exhibit higher thermal stability and crystallinity due to π-π stacking interactions .

Electronic and Optoelectronic Properties

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Charge Transport Properties Applications Reference
9-(3-Methylbutyl)-9H-carbazole ~290–310 (inferred) ~350–380 (inferred) Moderate hole mobility due to alkyl chain OLED hole-transport layers
9-Benzyl-9H-carbazole 295 360 Fluorescence quenching by rare-earth cations Chemical sensors
9-(4-Methoxyphenyl)-9H-carbazole 305 395 High fluorescence quantum yield (Φ = 0.62) Optoelectronic films
9-(4-Diphenylborylphenyl)-9H-carbazole 340 460 Bipolar charge transport (μₕ = 10⁻⁴ cm²/V·s) Single-layer OLEDs

Key Insight : Alkyl substituents reduce conjugation and redshift absorption/emission compared to aryl groups. Aryl derivatives with electron-donating groups (e.g., methoxy) enhance fluorescence efficiency . Branched alkyl chains may disrupt molecular ordering, lowering charge mobility compared to planar aryl systems .

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